5-Fluorouridine 5'-triphosphate

Catalog No.
S637046
CAS No.
3828-96-4
M.F
C9H14FN2O15P3
M. Wt
502.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorouridine 5'-triphosphate

CAS Number

3828-96-4

Product Name

5-Fluorouridine 5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H14FN2O15P3

Molecular Weight

502.13 g/mol

InChI

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

AREUQFTVCMGENT-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Synonyms

5-fluorouridine 5'-triphosphate, FUTP

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F
5-Fluorouridine 5’-triphosphate (5-FUTP) is a nucleotide analogue that has been widely used in various scientific experiments due to its abundant biological properties. In this paper, we will provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety and potential implications in various fields of research and industry.
5-FUTP is a pyrimidine analog that is similar in structure to uridine. It is often used to study the effects of RNA editing as it is incorporated into RNA strands during transcription. The incorporation of 5-FUTP in RNA controls RNA editing enzymes activity, making it a potential target for cancer therapies.
5-FUTP is a white crystalline powder, highly soluble in water and has a melting point of approximately 220°C. Its molecular formula is C9H15FN2O15P3 and its molecular weight is 482.09 g/mol. The molecule has a nucleoside structure consisting of ribose sugar, nitrogenous base and phosphate groups.
5-FUTP can be synthesized through various methods, including phosphorylation of 5-Fluorouridine, 2,2-dimethoxypropane-assisted phosphorylation, and enzymatic synthesis. The purity, stability and quality of synthesized 5-FUTP can be characterized using techniques such as High-Performance Liquid Chromatography (HPLC), NMR spectroscopy and mass spectrometry.
HPLC is the most common analytical method used to detect and quantify 5-FUTP in biological samples. Other analytical methods include GC-MS, capillary electrophoresis, and high-resolution mass spectrometry.
5-FUTP has been found to have anti-tumor effects and also affects RNA editing enzymes activity. The incorporation of 5-FUTP in RNA strands instead of uridine can result in RNA editing enzyme inactivation, leading to dysregulated gene expression control. 5-FUTP has also been used as a photoaffinity probe to identify RNA-binding proteins, providing insight into RNA-protein interactions.
Studies have shown that 5-FUTP is generally well-tolerated at low concentrations in different biological systems. However, high concentrations of 5-FUTP can be toxic and can lead to cell death.
5-FUTP has been widely used in scientific experiments such as RNA sequencing and gene expression studies, bioimaging, RNA editing experiments in vitro and in vivo, and RNA-protein interaction studies.
Current research is focused on developing new methods for synthesizing 5-FUTP with improved purity and stability, and understanding its role in RNA editing and RNA-protein interactions. Additionally, researchers are investigating its potential use as an anticancer agent.
The use of 5-FUTP can provide novel insights and understanding of RNA editing enzymes activity and their role in gene expression regulation. Its use can also be extended to RNA-based biomarker development and anticancer therapies.
One of the biggest limitations of using 5-FUTP in scientific experiments is its potential toxicity and lack of data on the long-term effects. Future research should focus on developing safer derivatives of 5-FUTP, examining its role in RNA-protein interactions and its potential for RNA-based diagnostics and therapeutics.
In conclusion, 5-FUTP is a promising nucleotide analogue with significant potential in various aspects of scientific research. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications, and limitations are critical factors that must be considered in its use. Future research and development in this field will undoubtedly yield new insights into RNA editing enzymes and their potential application in gene expression regulation and anticancer therapy.

XLogP3

-5.8

Dates

Modify: 2024-04-14

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